3-Pyridinesulfonic acid, 1-oxide

Description

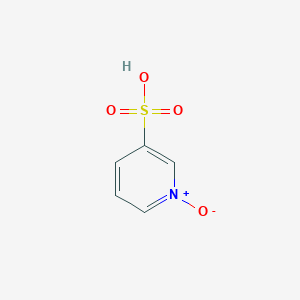

3-Pyridinesulfonic acid, 1-oxide (CAS 636-73-7) is a heterocyclic compound featuring a pyridine ring substituted with a sulfonic acid group at the 3-position and an N-oxide group. Its molecular formula is $ \text{C}5\text{H}5\text{NO}_3\text{S} $, with a molecular weight of 159.16 g/mol. The compound exhibits high thermal stability, decomposing at 357°C, and a density of 1.71 g/cm³ . The sulfonic acid group enhances water solubility, making it distinct among pyridine derivatives.

Properties

CAS No. |

5402-21-1 |

|---|---|

Molecular Formula |

C5H5NO4S |

Molecular Weight |

175.16 g/mol |

IUPAC Name |

1-oxidopyridin-1-ium-3-sulfonic acid |

InChI |

InChI=1S/C5H5NO4S/c7-6-3-1-2-5(4-6)11(8,9)10/h1-4H,(H,8,9,10) |

InChI Key |

BXNFADQKJJBJJB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C[N+](=C1)[O-])S(=O)(=O)O |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])S(=O)(=O)O |

Other CAS No. |

5402-21-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine 1-Oxide Derivatives

Structural and Physical Properties

Table 1: Physical Properties of Pyridine 1-Oxide Derivatives

Key Observations :

- The sulfonic acid group in this compound confers higher water solubility compared to esters (e.g., ethyl pyridine-3-carboxylate 1-oxide) or nitro derivatives (e.g., 4-Hydroxy-3-nitropyridine N-oxide).

- Brominated derivatives like 2,4,6-Tribromopyridine 1-oxide exhibit significantly higher molecular weights and lower solubility due to halogen substituents .

Chemical Reactivity and Stability

Stability and Decomposition Pathways

- This compound: The sulfonic acid group stabilizes the molecule via strong electron-withdrawing effects, reducing susceptibility to nucleophilic attack. No decomposition pathways are reported in the evidence.

- Arylsulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide (e.g., 3,4-DSP): Rapid decomposition in aqueous buffer (half-life: 19 min at pH 7.4) generates alkylating diazomethane intermediates, critical for anticancer activity .

- 4-Nitroquinoline 1-oxide: Exhibits mutagenicity via DNA adduct formation, with repair-deficient mutants showing heightened sensitivity .

Functional Group Effects

- N-Oxide Group : Common to all compounds, the N-oxide reduces aromaticity (as seen in adenine 1-oxide nucleotides) and influences electronic properties .

- Sulfonic Acid vs. Nitro Groups : The sulfonic acid group in this compound increases acidity ($ \text{pKa} \approx -2 $) compared to nitro derivatives ($ \text{pKa} \sim 15.3 $ for isonicotinamide 1-oxide) .

Key Observations :

- This compound’s applications are less documented compared to bioactive derivatives like 3,4-DSP or mutagenic 4-nitroquinoline 1-oxide.

- The sulfonic acid group may limit membrane permeability, reducing direct biological activity but enhancing utility in industrial processes.

Computational and Spectroscopic Insights

- DFT Studies : 2-Methylpyridine 1-oxide (a structural analog) shows altered electronic properties due to the N-oxide group, with reduced aromaticity and increased dipole moments . Similar effects are expected in this compound.

- IR Spectroscopy : Pyridine 1-oxide complexes (e.g., with trifluoroacetic acid) exhibit characteristic absorption at 1780 cm$^{-1}$, attributed to N-O stretching .

Preparation Methods

Molecular Characteristics

3-Pyridinesulfonic acid, 1-oxide has the molecular formula C₅H₅NO₄S and a molecular weight of 175.16 g/mol . The structure consists of a pyridine ring oxidized at the nitrogen (N-oxide) and sulfonated at the 3-position. The sulfonic acid group (–SO₃H) enhances solubility in polar solvents, while the N-oxide moiety contributes to its metal-chelating properties.

Physicochemical Properties

-

Appearance : Typically a white to off-white crystalline solid.

-

Solubility : Highly soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Synthetic Routes to this compound

Sulfonation of Pyridine N-Oxide Derivatives

A plausible route involves the sulfonation of pyridine N-oxide at the 3-position. Pyridine N-oxide is first synthesized by oxidizing pyridine with hydrogen peroxide or peracetic acid. Subsequent sulfonation employs:

Reagents and Conditions

-

Sulfonating Agents : Oleum (fuming sulfuric acid), chlorosulfonic acid, or sulfur trioxide.

-

Temperature : 80–120°C, maintained for 4–8 hours.

-

Solvent : Sulfuric acid or inert solvents like dichloroethane.

The reaction mechanism proceeds via electrophilic aromatic substitution, where the N-oxide group directs sulfonation to the 3-position due to its electron-donating resonance effect.

Example Protocol (Inferred)

Oxidation of 3-Pyridinesulfonic Acid

An alternative method involves oxidizing 3-pyridinesulfonic acid to introduce the N-oxide group:

Oxidizing Agents

-

Hydrogen Peroxide (H₂O₂) : 30–50% solution in acetic acid.

-

Peracetic Acid : Generated in situ from acetic acid and H₂O₂.

Reaction Conditions

-

Temperature : 50–70°C for 12–24 hours.

-

Catalyst : Tungstic acid or sodium tungstate.

The oxidation step is critical, as over-oxidation may degrade the sulfonic acid group. Patent US10624828B2 highlights the sensitivity of pyridinol-N-oxide derivatives to oxidative degradation, necessitating precise stoichiometry.

Purification and Characterization

Isolation Techniques

Analytical Data

Industrial-Scale Production Considerations

Yield Optimization

-

Temperature Control : Excess heat promotes side reactions like ring sulfonation at multiple positions.

-

Catalyst Use : Sodium sulfate reduces side products during sulfonation.

Applications and Derivative Synthesis

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-pyridinesulfonic acid, 1-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via oxidation of pyridine derivatives. For example, pyridine N-oxides are often prepared using peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in acidic media . Methyl fluorosulfonate has also been employed to alkylate pyridine N-oxides, enabling subsequent functionalization (e.g., cyanide substitution) . Key factors include temperature control (e.g., refluxing in benzene for improved yield ) and solvent selection (e.g., methanol for regioselective oxidation ). Purification via chromatography or recrystallization (e.g., acetone ) is critical to isolate the product from side reactions.

Q. How can structural and spectroscopic characterization differentiate this compound from related sulfonic acid derivatives?

- Methodological Answer : Techniques include:

- NMR : Distinct chemical shifts for the sulfonic acid group (δ ~11–12 ppm for protons adjacent to SO₃H) and pyridine N-oxide protons (δ ~8–9 ppm) .

- IR Spectroscopy : Absorption bands at ~1040 cm⁻¹ (S=O stretching) and ~1260 cm⁻¹ (N-O stretching) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., C₅H₅NO₄S: 175.16 g/mol) and fragmentation patterns consistent with sulfonic acid cleavage .

- X-ray Crystallography : Resolves bond lengths and angles, confirming the N-oxide and sulfonic acid moieties .

Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?

- Methodological Answer :

- Substitution : The sulfonic acid group acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position of the pyridine ring. Nucleophilic substitutions (e.g., with amines or thiols) require activation via sulfonyl chloride intermediates .

- Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the sulfonic acid group remains stable, but the N-oxide may further oxidize to nitro groups .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : The N-oxide directs electrophiles to the 2- and 4-positions, while the sulfonic acid group deactivates the ring. Computational modeling (DFT) predicts charge distribution to guide functionalization .

- Protecting Groups : Temporary protection of the sulfonic acid (e.g., as a sulfonamide) can modulate reactivity .

- Catalysis : Transition-metal catalysts (e.g., Pd) enable cross-coupling at specific positions .

Q. What advanced analytical techniques resolve contradictions in reported thermodynamic data (e.g., enthalpy of sublimation)?

- Methodological Answer : Discrepancies arise from impurities or measurement methods. Solutions include:

- TGA-DSC : Simultaneous thermogravimetric and calorimetric analysis to measure ΔsubH° (enthalpy of sublimation) .

- High-Purity Crystallization : Recrystallization from acetone/water mixtures minimizes impurities .

- Comparative Studies : Cross-validate data using NIST standards and peer-reviewed literature .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., methyl fluorosulfonate) .

- PPE : Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities .

- Solvent Effects : Use COSMO-RS models to assess solvent impact on reaction pathways .

Key Research Findings

- Synthetic Efficiency : Methyl fluorosulfonate increases cyanide substitution yields by 30% compared to traditional alkylating agents .

- Thermodynamic Stability : The sulfonic acid group enhances thermal stability, with decomposition onset at >250°C .

- Biological Relevance : Pyridine N-oxides show potential as enzyme inhibitors due to their electron-deficient aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.